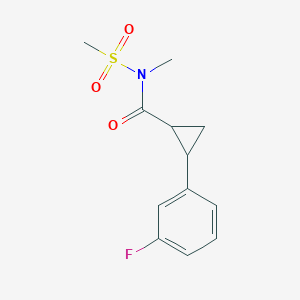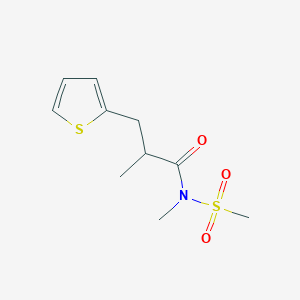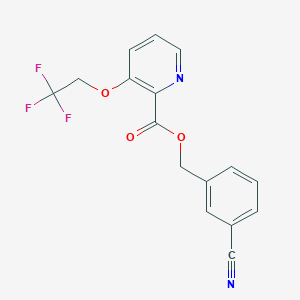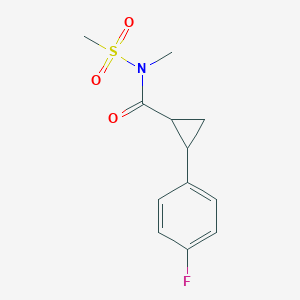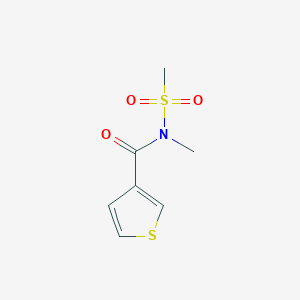
3-(4-bromo-3-methylphenyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-3-methylphenyl)-N-methylpropanamide, also known as Brorphine, is a synthetic opioid compound that has gained attention in the scientific community due to its potential as a research tool for studying opioid receptors and pain pathways. This compound was first synthesized in 2019 and has since been the subject of several studies exploring its chemical properties and potential applications.
Mecanismo De Acción
3-(4-bromo-3-methylphenyl)-N-methylpropanamide acts as an agonist at the mu-opioid receptor, binding to the receptor and activating downstream signaling pathways that result in analgesia and other physiological effects. It has been shown to have a similar mechanism of action to other opioid agonists such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioid agonists, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromo-3-methylphenyl)-N-methylpropanamide in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for more specific and targeted studies of opioid receptor function. However, its potency and potential for abuse also present limitations and safety concerns, and careful handling and storage are necessary.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-bromo-3-methylphenyl)-N-methylpropanamide, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications, particularly in the treatment of pain and inflammation.
2. Studies exploring its potential as a tool for studying opioid receptor function and the mechanisms of opioid addiction and tolerance.
3. Development of new analogs or derivatives with improved safety and efficacy profiles.
4. Investigation of its potential as a treatment for opioid addiction or withdrawal symptoms.
In conclusion, this compound is a synthetic opioid compound with potential as a research tool for studying opioid receptors and pain pathways. Its high affinity and selectivity for the mu-opioid receptor make it a valuable tool for investigating the mechanisms of opioid receptor activation and signaling pathways. However, its potency and potential for abuse also present safety concerns, and further research is needed to explore its potential therapeutic applications and develop safer analogs or derivatives.
Métodos De Síntesis
The synthesis of 3-(4-bromo-3-methylphenyl)-N-methylpropanamide involves the reaction of 3-(4-bromo-3-methylphenyl)propanoic acid with N-methylpropan-2-amine in the presence of a coupling reagent such as EDCI or HATU. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 143-145°C.
Aplicaciones Científicas De Investigación
3-(4-bromo-3-methylphenyl)-N-methylpropanamide has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a potentially valuable tool for studying the mechanisms of opioid receptor activation and signaling pathways. It has also been used in studies investigating the role of opioid receptors in pain modulation, addiction, and tolerance.
Propiedades
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-7-9(3-5-10(8)12)4-6-11(14)13-2/h3,5,7H,4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISNXTXXGWOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

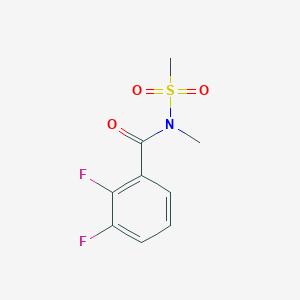
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
